5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol
Description
Chemical Structure and Properties The compound 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol (CAS: 1114597-28-2) is a heterocyclic molecule combining a thieno[2,3-b]pyridine core with a 1,2,4-triazole-3-thiol moiety. Key features include:
- Molecular Formula: C₁₆H₁₃N₅S₂ (MW: 339.44 g/mol) .
- Substituents: A 3-aminothieno[2,3-b]pyridin-2-yl group at position 5 of the triazole ring. A cyclopentyl group at position 4, enhancing lipophilicity and steric bulk compared to phenyl or alkyl substituents .
- Synthesis: While explicit details are scarce, analogous compounds are synthesized via cyclization reactions involving acylhydrazides or thiosemicarbazides, often with sulfur-containing reagents (e.g., elemental sulfur or CS₂) .
Properties
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S2/c15-10-9-6-3-7-16-13(9)21-11(10)12-17-18-14(20)19(12)8-4-1-2-5-8/h3,6-8H,1-2,4-5,15H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJQOBXSQPDXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-aminothieno[2,3-b]pyridine derivatives with appropriate triazole precursors under controlled conditions. The reaction conditions often include the use of strong bases and solvents like ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium ethoxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino or thiol positions .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol exhibit promising antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents. The triazole moiety is particularly noted for its ability to disrupt fungal cell membranes and inhibit essential enzymes in microbial metabolism.
Anticancer Properties
Studies have shown that derivatives of thieno[2,3-b]pyridine can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. Preliminary data suggest that this compound may enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of compounds containing thieno[2,3-b]pyridine structures. These compounds may mitigate oxidative stress and inflammation in neuronal cells, providing a therapeutic avenue for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agricultural Applications
Pesticide Development
The compound’s structural features suggest potential utility as a novel pesticide. Its ability to interfere with key biological processes in pests could lead to the development of eco-friendly alternatives to conventional pesticides. Studies are ongoing to evaluate its effectiveness against specific agricultural pests while minimizing environmental impact.
Plant Growth Regulators
Research into plant growth regulators has identified thieno[2,3-b]pyridine derivatives as effective agents that can enhance crop yield and resilience. The application of this compound in this context may improve nutrient uptake and stress tolerance in plants.
Material Science
Polymer Chemistry
In material science, this compound has been investigated for its potential as a monomer or additive in polymer synthesis. Its unique chemical structure can impart desirable properties such as thermal stability and enhanced mechanical strength to polymers.
Case Studies
Mechanism of Action
The mechanism of action of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related 1,2,4-triazole-3-thiol derivatives reveals key differences in substituents and bioactivity:
Key Observations
Substituent Effects on Bioactivity: The cyclopentyl group in the target compound likely improves membrane permeability compared to smaller alkyl or phenyl groups . The 3-aminothienopyridine moiety may enhance π-π stacking interactions in biological targets, similar to pyridyl or chlorophenyl groups in analogues . Compounds with S-alkylation (e.g., ) show improved stability and bioavailability compared to free thiols .
Antibacterial Activity: The target compound’s thienopyridine core may confer broader-spectrum activity than pyrazole- or pyridyl-substituted triazoles (e.g., ’s 6-chloropyridyl derivative shows Gram-positive selectivity) .
Antiradical Potential: While the target compound lacks explicit antiradical data, its structural similarity to 5-(5-methylpyrazol-3-yl)-4-phenyl derivatives (IC₅₀ ~50–100 μM) suggests possible DPPH scavenging capacity .
Synthetic Complexity: The aminothienopyridine substituent introduces synthetic challenges compared to simpler pyridyl or phenyl groups, requiring multi-step heterocyclic ring formation .
Physical-Chemical Properties
| Property | Target Compound | 5-(6-Chloropyridin-3-yl methyl)-4-phenyl | 5-(3-Pyridyl)-4H-triazole-3-thiol |
|---|---|---|---|
| Molecular Weight | 339.44 g/mol | ~330 g/mol | 178.21 g/mol |
| LogP (Predicted) | ~3.5 | ~3.0 | ~1.2 |
| Water Solubility | Low | Moderate | High |
| Thermal Stability | High (cyclic substituents) | Moderate | Low |
Biological Activity
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 353.46 g/mol. The structure features a thieno[2,3-b]pyridine moiety, a triazole ring, and a cyclopentyl group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the thiazole and triazole rings through cyclization processes. Various methods have been reported for synthesizing related triazole derivatives that exhibit diverse biological activities.
Antifungal Activity
Research indicates that compounds similar to this compound demonstrate significant antifungal properties. For instance:
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| 6a | Aspergillus flavus | 20 |
| 6b | Mucor species | 18 |
| 6g | Aspergillus niger | 22 |
| 6d | Aspergillus fumigatus | 19 |
These findings suggest that structural modifications in triazole compounds can enhance antifungal activity significantly .
Anticancer Activity
Studies have shown that triazole derivatives possess anticancer properties. For example, some derivatives exhibited IC50 values indicating effective inhibition against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 (Colon) | 6.2 |
| 47e | T47D (Breast) | 43.4 |
| 47g | T47D (Breast) | 27.3 |
These results highlight the potential of triazole-based compounds in cancer therapy .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes such as protein kinases. Protein kinases play crucial roles in cellular signaling pathways involved in cell proliferation and apoptosis. The inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study on Antifungal Treatment : A clinical trial involving patients with invasive aspergillosis showed promising results when treated with triazole derivatives similar to the compound .
- Case Study on Cancer Treatment : In vitro studies demonstrated that certain triazoles could sensitize cancer cells to chemotherapy agents by modulating cell signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
